5-Undecanol

Übersicht

Beschreibung

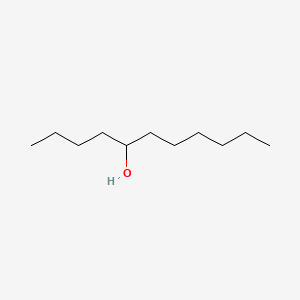

5-Undecanol, also known by its IUPAC name 1-undecanol or undecan-1-ol, and by its trivial names undecyl alcohol and hendecanol, is a fatty alcohol . It is a colorless, water-insoluble liquid . It has a floral citrus-like odor, and a fatty taste and is used as a flavoring ingredient in foods .

Synthesis Analysis

This compound is commonly produced by the reduction of undecanal, the analogous aldehyde . It can be used as a precursor in the synthesis of undecanal by chemoselective oxidation using a fluorous derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical as a catalyst .Molecular Structure Analysis

The molecular formula of this compound is C11H24O . The average mass is 172.308 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

This compound has a melting point of -4 ºC and a boiling point of 139-140 ºC at 17 mmHg . Its density is 0.830 g/mL . The refractive index is 1.4362 .Wissenschaftliche Forschungsanwendungen

Liquid-Phase Microextraction

5-Undecanol is used in liquid-phase microextraction methods. For instance, it's applied in a microextraction method for determining trace amounts of polycyclic aromatic hydrocarbons (PAHs) in environmental samples, showing its utility in environmental monitoring and analysis. This method employs simple apparatus and a small amount of organic solvent, making it affordable and efficient (Zanjani et al., 2007).

Extraction of Heavy Metals

This compound is also employed in the extraction and determination of heavy metals in soil and vegetables. A method utilizing 1-decyl-3-methylimidazolium chloride and 1-undecanol as an extraction solvent is notable for its material stability, low density, and suitable freezing point near room temperature (Habibollahi et al., 2018).

Determination of Organic Compounds

In another application, this compound is used in a microextraction method for the extraction and determination of 2-pyrazoline derivatives in aqueous samples. This highlights its role in pharmaceutical and biomedical analysis, offering a simple, rapid, and efficient extraction method (Sobhi et al., 2008).

Confined Liquid Dynamics

The dynamics of layering transitions in confined liquids, such as 1-undecanol, between atomically smooth surfaces have been studied to understand two-dimensional hydrodynamics and molecular behavior in thin liquid films (Mugele & Salmeron, 2000).

Cadmium Detection

This compound is used in an eco-friendly microextraction procedure for the separation and preconcentration of cadmium. This method demonstrates its relevance in environmental safety and analytical chemistry, specifically in the detection of heavy metals in various samples (Urucu et al., 2019).

Pharmaceutical and Environmental Applications

Its use in a dispersive liquid-liquid microextraction method for the determination of thiamphenicol and florfenicol in water samples shows its utility in both pharmaceutical research and environmental analysis (Peng et al., 2015).

Wirkmechanismus

Target of Action

5-Undecanol primarily targets yeast cells such as Saccharomyces cerevisiae . It exhibits potent antifungal activity against these organisms .

Mode of Action

This compound interacts with its targets by disrupting the native membrane-associated function of integral proteins . This disruption is facilitated by this compound’s ability to act as a nonionic surfactant . It has been suggested that this compound acts nonspecifically as a disruptor of the surfactant protein-lipid interface .

Biochemical Pathways

The primary antifungal action of this compound comes from its ability to disrupt the native membrane-associated function of integral proteins . This disruption affects the glucose-induced acidification process by inhibiting the plasma membrane H±ATPase . The antifungal activity of this compound is mediated by this biophysical process .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its physicochemical properties, such as its molecular weight of 172308 Da and its density of 0.83 g/mL at 25°C , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of this compound’s action is the inhibition of yeast growth. It has been found to be fungicidal against S. cerevisiae at any growth stage . The fungicidal activity of this compound quickly reduces cell viability, but the cell viability recovers shortly after and then finally becomes no longer different from the control .

Action Environment

The balance between its hydrophilic and hydrophobic portions can influence its maximum activity

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-Undecanol are not well-studied. It is known that fatty alcohols like this compound can interact with various biomolecules. For instance, they can disrupt the native membrane-associated function of integral proteins . This suggests that this compound may interact with membrane proteins and lipids, affecting their function and potentially influencing biochemical reactions.

Cellular Effects

This compound has been found to have antifungal activity against Saccharomyces cerevisiae, a type of yeast . It was found to be fungicidal against S. cerevisiae at any growth stages . This suggests that this compound can influence cell function, potentially by disrupting cell signaling pathways or affecting cellular metabolism.

Molecular Mechanism

It is suggested that the antifungal activity of this compound is mediated by a biophysical process . It is likely that this compound exerts its effects at the molecular level by interacting with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that fatty alcohols can have varying effects over time. For instance, some fatty alcohols can quickly reduce cell viability, but the cell viability recovers shortly after . This suggests that this compound may have similar temporal effects, with potential impacts on cellular function observed in in vitro or in vivo studies.

Eigenschaften

IUPAC Name |

undecan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-7-8-10-11(12)9-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFOZHPCKQPZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871383 | |

| Record name | Undecan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37493-70-2 | |

| Record name | 5-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37493-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Undecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

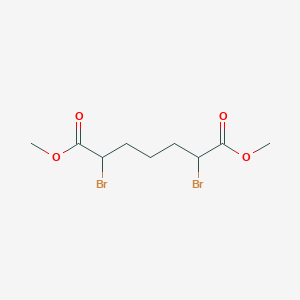

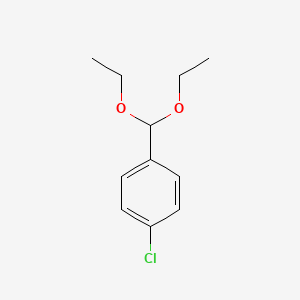

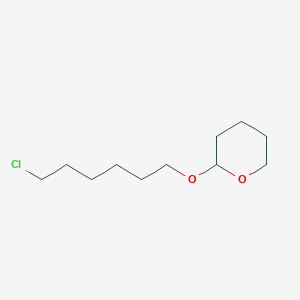

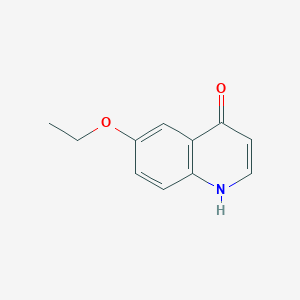

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

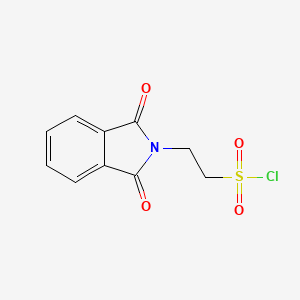

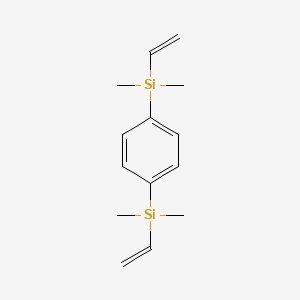

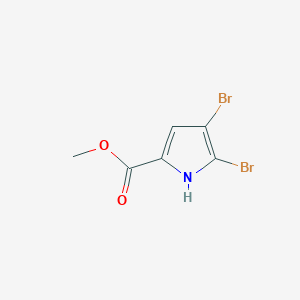

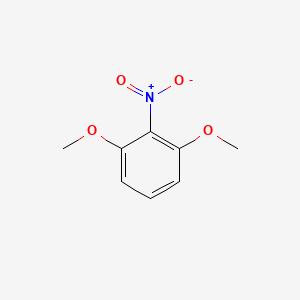

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.